JNJ-37822681

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

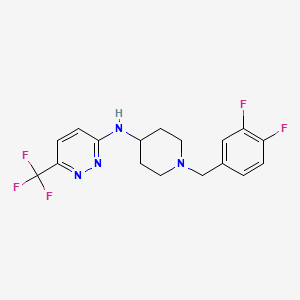

Structure

3D Structure

属性

CAS 编号 |

935776-74-2 |

|---|---|

分子式 |

C17H17F5N4 |

分子量 |

372.34 g/mol |

IUPAC 名称 |

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine |

InChI |

InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25) |

InChI 键 |

UVUYWJWYRLJHEN-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |

外观 |

Solid powder |

其他CAS编号 |

935776-74-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

JNJ-37822681 N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine |

产品来源 |

United States |

Foundational & Exploratory

JNJ-37822681: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-37822681 is a novel, potent, and specific centrally active antagonist of the dopamine D2 receptor, distinguished by its rapid dissociation kinetics.[1][2] This characteristic is hypothesized to contribute to its antipsychotic efficacy with an improved tolerability profile, particularly a lower incidence of extrapyramidal symptoms (EPS).[1] Initially developed for the treatment of schizophrenia and bipolar disorder, emerging research has also identified this compound as an opener of neuronal Kv7 potassium channels, suggesting potential therapeutic applications in other neurological conditions such as epilepsy. This guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of this compound is its potent and specific antagonism of the dopamine D2 receptor.[1] Its high specificity for the D2 receptor subtype, with significantly less activity at other dopamine receptors and various other neurotransmitter receptors, is a key feature of its pharmacological profile.[1]

Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |

| Dopamine D2L | This compound | 158 | Human | Radioligand Binding | [3] |

In Vitro Functional Activity

The antagonistic properties of this compound at the D2 receptor have been characterized through various in vitro functional assays. A defining characteristic of this compound is its fast dissociation rate from the D2 receptor, which is believed to contribute to its atypical antipsychotic profile.[1]

In Vivo Receptor Occupancy and Efficacy

In vivo studies have demonstrated that this compound effectively occupies dopamine D2 receptors in the brain at relatively low doses.[1] This central D2 receptor blockade translates to efficacy in animal models of psychosis.

| Parameter | Value | Species | Model | Reference |

| ED50 (D2 Receptor Occupancy) | 0.39 mg/kg | Rat | Ex vivo binding | [1][3] |

| ED50 (Apomorphine-induced stereotypy) | 0.19 mg/kg | Rat | Behavioral | [1][3] |

| ED50 (D-amphetamine-induced hyperlocomotion) | 1.0 mg/kg | Rat | Behavioral | [3] |

| ED50 (Phencyclidine-induced hyperlocomotion) | 4.7 mg/kg | Rat | Behavioral | [3] |

Secondary Mechanism of Action: Neuronal Kv7 Channel Opener

Recent research has unveiled a novel aspect of this compound's pharmacology: its activity as a neuronal Kv7 (KCNQ) potassium channel opener. This finding suggests a potential for repurposing this compound for the treatment of epilepsy and other neuronal hyperexcitability disorders.

Modulation of Kv7 Channel Activity

This compound has been shown to enhance the currents of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels. Its binding site on the Kv7.2 subunit is thought to overlap with that of the known Kv7 channel opener, retigabine. This modulation of Kv7 channels leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing neuronal excitability.

Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with distinct signaling pathways.

Dopamine D2 Receptor Signaling

As a D2 receptor antagonist, this compound blocks the intracellular signaling cascade initiated by dopamine binding. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Kv7 Channel Signaling

By opening Kv7 channels, this compound facilitates the efflux of potassium ions (K+) from the neuron. This hyperpolarizes the cell membrane, making it more difficult to reach the threshold for action potential firing.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound to the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2L receptor.

Materials:

-

Cell membranes expressing human dopamine D2L receptors.

-

Radioligand (e.g., [3H]-Spiperone).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding inhibitor (e.g., Haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound, or the non-specific binding inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity

This protocol outlines a general method for assessing the effect of this compound on neuronal Kv7 channels.

Objective: To characterize the modulatory effects of this compound on Kv7.2/7.3 channel currents.

Materials:

-

Cells expressing recombinant human Kv7.2 and Kv7.3 channels (e.g., CHO or HEK293 cells).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

This compound.

Procedure:

-

Culture cells expressing Kv7.2/7.3 channels on glass coverslips.

-

Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.

-

Record baseline currents.

-

Perfuse the cell with a known concentration of this compound and repeat the voltage-step protocol.

-

Wash out the compound and record recovery currents.

-

Analyze the data to determine the effect of this compound on current amplitude, activation kinetics, and the voltage-dependence of activation.

In Vivo Models of Psychosis

The following are generalized protocols for animal models used to assess the antipsychotic-like activity of this compound.

Objective: To evaluate the ability of this compound to antagonize dopamine agonist-induced stereotyped behaviors.

Procedure:

-

Acclimate male Wistar rats to the testing environment.

-

Administer this compound or vehicle subcutaneously (s.c.).

-

After a pre-treatment period (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist) s.c. to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

-

Immediately place the rats in individual observation cages.

-

Observe and score the intensity of stereotyped behaviors at regular intervals over a set period (e.g., 60 minutes).

-

Analyze the data to determine the dose-dependent effect of this compound on apomorphine-induced stereotypy.

Objective: To assess the effect of this compound on psychostimulant-induced hyperactivity.

Procedure:

-

Habituate male Sprague-Dawley rats to locomotor activity chambers.

-

On the test day, administer this compound or vehicle intraperitoneally (i.p.).

-

After a pre-treatment period, administer d-amphetamine i.p. to induce hyperlocomotion.

-

Immediately place the rats back into the locomotor activity chambers.

-

Record locomotor activity (e.g., distance traveled, rearing) for a specified duration (e.g., 90-120 minutes).

-

Analyze the data to determine the effect of this compound on d-amphetamine-induced hyperlocomotion.

Objective: To evaluate the efficacy of this compound in a neurodevelopmental model of psychosis.

Procedure:

-

Follow a similar procedure to the d-amphetamine-induced hyperlocomotion model, but use phencyclidine (PCP), an NMDA receptor antagonist, to induce hyperlocomotion.

-

Administer this compound or vehicle prior to the PCP challenge.

-

Measure locomotor activity to determine the ability of this compound to attenuate PCP-induced hyperactivity.

Conclusion

This compound is a promising pharmaceutical compound with a dual mechanism of action. Its primary role as a fast-dissociating dopamine D2 receptor antagonist provides a strong rationale for its use in psychotic disorders, with the potential for an improved safety profile. The more recently discovered activity as a neuronal Kv7 channel opener opens new avenues for its therapeutic application in conditions characterized by neuronal hyperexcitability. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and scientists working on the development and characterization of novel therapeutics for neurological and psychiatric disorders.

References

An In-depth Technical Guide to JNJ-37822681: A Fast-Dissociating Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-37822681 is a novel, potent, and selective antagonist of the dopamine D2 receptor, distinguished by its rapid dissociation kinetics. This characteristic has been hypothesized to contribute to a favorable clinical profile, potentially offering antipsychotic efficacy with a reduced liability for extrapyramidal symptoms (EPS) compared to traditional D2 antagonists. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, pharmacokinetic properties, and efficacy in relevant models of psychosis. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound.

Core Pharmacological Profile

This compound, chemically identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, was identified through screening for specific D2 receptor blockers with a fast rate of dissociation.[1] Its primary mechanism of action is the competitive antagonism of dopamine at the D2 receptor.

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated the high affinity and selectivity of this compound for the dopamine D2 receptor. It displays a moderate binding affinity for the dopamine D2L receptor with a Ki of 158 nM.[2] Notably, it exhibits low affinity for other receptors typically associated with the side effects of antipsychotic medications, such as α1, α2, H1, muscarinic, and 5-HT2C receptors.[1] It also shows limited activity at D1, D3, and 5-HT2A receptors, which could otherwise interfere with the effects of D2 antagonism.[1]

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor/Transporter | Ki (nM) |

| Dopamine D2L | 158[2] |

| Dopamine D1 | >10,000 |

| Dopamine D3 | 1,159 |

| Serotonin 5-HT2A | >1,000 |

| Serotonin 5-HT2C | >1,000 |

| Adrenergic α1 | >1,000 |

| Adrenergic α2 | >1,000 |

| Histamine H1 | >1,000 |

| Muscarinic M1 | >1,000 |

Note: Data compiled from various sources. ">" indicates a lack of significant binding at the highest tested concentrations.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[3] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby preventing the inhibition of adenylyl cyclase and maintaining cAMP levels.

Preclinical Pharmacology

In Vivo Efficacy in Animal Models of Psychosis

This compound has demonstrated efficacy in rodent models that are predictive of antipsychotic activity.

-

Apomorphine-Induced Stereotypy: this compound dose-dependently inhibited stereotyped behaviors induced by the dopamine agonist apomorphine in rats.

-

D-Amphetamine-Induced Hyperlocomotion: The compound was effective in reducing the hyperlocomotor activity stimulated by the indirect dopamine agonist d-amphetamine in rats.[1]

-

Phencyclidine-Induced Hyperlocomotion: this compound also attenuated the hyperlocomotion induced by the NMDA receptor antagonist phencyclidine, a model that recapitulates some of the positive and negative symptoms of schizophrenia.[1]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Endpoint | ED50 (mg/kg) |

| Apomorphine-Induced Stereotypy | Rat | Inhibition of stereotypy | 0.19[2] |

| D-Amphetamine-Induced Hyperlocomotion | Rat | Inhibition of hyperlocomotion | 1.0[2] |

| Phencyclidine-Induced Hyperlocomotion | Rat | Inhibition of hyperlocomotion | 4.7[2] |

| In Vivo D2 Receptor Occupancy | Rat | Brain receptor occupancy | 0.39[1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal species have characterized the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| Rat | Oral | 1-2 | - | - | ~2-4 |

| Dog | Oral | ~2 | - | - | ~4-6 |

| Cynomolgus Monkey | Oral | ~2-4 | - | - | ~5-7 |

Note: Specific Cmax and AUC values are dose-dependent and not fully available in the public domain. The provided values are approximations based on available literature.

Clinical Development

This compound has been evaluated in clinical trials for the treatment of schizophrenia.

Clinical Pharmacokinetics

In healthy volunteers and patients with schizophrenia, this compound exhibited a pharmacokinetic profile suitable for twice-daily dosing. A population pharmacokinetic model was developed based on data from Phase I and II studies, which described the pharmacokinetics as a two-compartment disposition model with zero-order input and first-order absorption and elimination.[5]

Table 4: Population Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Covariate Influence |

| Apparent Clearance | - | 11% higher in females |

| Apparent Volume of Distribution | - | - |

| Absorption Rate Constant | - | Influenced by food intake |

| Elimination Half-life | ~6-8 hours | - |

Note: Specific values for clearance and volume of distribution are not detailed in the provided search results.

Phase II Clinical Trial in Schizophrenia (NCT00728195)

A large, randomized, double-blind, placebo- and active-controlled Phase II study was conducted to evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.[6][7]

Study Design:

-

Participants: 498 patients with acute schizophrenia.

-

Treatment Arms:

-

This compound (10 mg, 20 mg, or 30 mg twice daily) for 12 weeks.

-

Olanzapine (15 mg once daily) for 12 weeks.

-

Placebo for 6 weeks, followed by olanzapine for 6 weeks.

-

-

Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.

Efficacy Results: All doses of this compound demonstrated a statistically significant improvement in PANSS total scores compared to placebo at week 6.[6]

Table 5: Change in PANSS Total Score at Week 6 in the NCT00728195 Study

| Treatment Group | Mean Change from Baseline | p-value vs. Placebo |

| Placebo | -6.4[6] | - |

| This compound (10 mg bid) | -18.4[6] | <0.001 |

| This compound (20 mg bid) | -17.7[6] | <0.001 |

| This compound (30 mg bid) | -20.0[6] | <0.001 |

| Olanzapine (15 mg qd) | -22.9[6] | <0.001 |

Safety and Tolerability: The most common treatment-emergent adverse events with this compound were insomnia (17%) and akathisia (13%).[6] The incidence of extrapyramidal symptoms was dose-related and comparable between the 10 mg twice-daily this compound group and the olanzapine group.[6] Importantly, all this compound dose groups showed significantly less weight gain compared to the olanzapine group.[6][8]

Experimental Protocols

Radioligand Binding Assay ([3H]-Spiperone)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2L receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined.

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand [3H]-spiperone (e.g., 0.5 nM) and varying concentrations of this compound.[9] Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM spiperone).[9] The incubation is typically carried out at room temperature for 60 minutes.[9]

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Apomorphine-Induced Stereotypy in Rats

This protocol describes a standard method to assess the in vivo D2 receptor antagonist activity of this compound.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration:

-

This compound or vehicle is administered (e.g., intraperitoneally or orally) at various doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), apomorphine (a dopamine agonist, e.g., 0.5-1.0 mg/kg, subcutaneously) is administered to induce stereotyped behaviors.[10]

-

-

Behavioral Observation: Immediately after apomorphine injection, individual rats are placed in observation cages. Stereotyped behaviors (e.g., sniffing, licking, gnawing, and head weaving) are scored by a trained observer, typically at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.

-

Data Analysis: The total stereotypy score for each animal is calculated. The dose of this compound that produces a 50% reduction in the apomorphine-induced stereotypy score (ED50) is determined.

Phase II Clinical Trial Workflow (NCT00728195)

Conclusion

This compound is a fast-dissociating dopamine D2 receptor antagonist with a preclinical and clinical profile that suggests potential as an effective antipsychotic agent. Its high selectivity for the D2 receptor and rapid dissociation kinetics may contribute to a favorable side effect profile, particularly with respect to extrapyramidal symptoms and metabolic disturbances, as suggested by clinical trial data. The data presented in this technical guide provides a comprehensive foundation for further research and development of this and similar compounds for the treatment of schizophrenia and other psychotic disorders.

References

- 1. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Population pharmacokinetics of this compound, a selective fast-dissociating dopamine D₂-receptor antagonist, in healthy subjects and subjects with schizophrenia and dose selection based on simulated D₂-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Metabolic and body mass parameters after treatment with this compound, a novel fast-dissociating D2 receptor antagonist, vs olanzapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-37822681: A Dual-Action Neuromodulator with Atypical Antipsychotic and Anticonvulsant Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-37822681 is a novel investigational compound initially developed as a potent and selective dopamine D2 receptor antagonist with a fast dissociation rate, intended for the treatment of schizophrenia and bipolar disorder.[1][2] Extensive preclinical and clinical research has characterized its efficacy and safety profile in this capacity. More recently, drug repurposing screens have unveiled a second, significant mechanism of action: this compound functions as a neuronal Kv7 (KCNQ) potassium channel opener.[3][4][5] This dual pharmacology presents a unique opportunity for therapeutic applications in a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability, including epilepsy. This technical guide provides a comprehensive overview of the core pharmacology, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's actions on both dopamine D2 receptors and Kv7 channels.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound was designed as an atypical antipsychotic. Its primary mechanism is the blockade of dopamine D2 receptors in the central nervous system. A key characteristic of this compound is its rapid dissociation from the D2 receptor, a property hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to older antipsychotics.[2][6]

Quantitative Data: D2 Receptor Pharmacology

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Dopamine D2L Receptor | 158 nM | Recombinant | [1] |

| In Vivo Efficacy (ED50) | |||

| D2 Receptor Occupancy | 0.39 mg/kg | Rat Brain | [2] |

| Inhibition of Apomorphine-Induced Stereotypy | 0.19 mg/kg | Rat | [1][2] |

| Inhibition of D-Amphetamine-Induced Hyperlocomotion | 1.0 mg/kg | Rat | [1] |

| Inhibition of Phencyclidine-Induced Hyperlocomotion | 4.7 mg/kg | Rat | [1] |

| Clinical Efficacy (Schizophrenia) | |||

| Change in PANSS Total Score (10mg bid, 6 weeks) | -18.4 | Human | [6][7] |

| Change in PANSS Total Score (20mg bid, 6 weeks) | -17.7 | Human | [6][7] |

| Change in PANSS Total Score (30mg bid, 6 weeks) | -20.0 | Human | [6][7] |

Signaling Pathway: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA). By blocking these receptors, this compound prevents the inhibitory effects of dopamine, thereby modulating neuronal activity in key brain circuits implicated in psychosis.

Secondary Mechanism of Action: Kv7 Channel Opening

Recent studies have identified this compound as an opener of neuronal Kv7 (Kv7.2-7.5) potassium channels.[4][5] These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, making it more difficult to fire action potentials. This mechanism is distinct from its D2 receptor antagonism and suggests potential therapeutic applications in conditions like epilepsy.[8][9]

Quantitative Data: Kv7 Channel Pharmacology

| Parameter | Value | Channel Subtype | System | Reference |

| Potency (EC50) | ||||

| Kv7.2/7.3 | ~1 µM | Kv7.2/7.3 | CHO cells | [4][5] |

| Efficacy | ||||

| M-current enhancement | Comparable to Retigabine | - | iNeurons | [4] |

| In Vivo Efficacy (Anticonvulsant) | ||||

| Maximal Electroshock (MES) Seizure Model | Anticonvulsant Activity Demonstrated | - | Mouse | [4][5] |

| Pentylenetetrazol (PTZ)-induced Seizure Model | Anticonvulsant Activity Demonstrated | - | Mouse | [4][5] |

Signaling Pathway: Kv7 Channel Modulation

Kv7 channels are voltage-gated potassium channels that generate the "M-current," a non-inactivating potassium current that stabilizes the neuronal resting membrane potential.[10] By opening these channels, this compound increases the outward flow of potassium ions, leading to membrane hyperpolarization and a reduction in neuronal firing frequency. This is a key mechanism for controlling neuronal hyperexcitability.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, combine the cell membranes, [3H]spiperone, and either buffer, haloperidol, or this compound.

-

Incubate at room temperature for 2 hours.

-

Harvest the membranes by rapid filtration over glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channels

Objective: To characterize the effect of this compound on Kv7 channel currents.

Materials:

-

CHO cells stably expressing human Kv7.2 and Kv7.3 subunits.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes (2-5 MΩ resistance).

-

Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.3 NaGTP, pH 7.3 with KOH.

-

External solution (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 glucose, pH 7.4 with NaOH.

-

Test compound: this compound at various concentrations.

Procedure:

-

Culture CHO-Kv7.2/7.3 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-step protocol to elicit Kv7 currents (e.g., holding potential of -80 mV, followed by depolarizing steps from -100 mV to +40 mV).

-

Record baseline currents.

-

Perfuse the cell with the external solution containing this compound at a specific concentration.

-

Repeat the voltage-step protocol and record the currents in the presence of the compound.

-

Wash out the compound and ensure the current returns to baseline.

-

Analyze the data to determine the effect of this compound on current amplitude and voltage-dependence of activation.

-

Construct a dose-response curve to calculate the EC50 value.

Experimental Workflow for Kv7 Opener Identification

The identification of this compound as a Kv7 channel opener was the result of a systematic drug repurposing screen.

Conclusion and Future Directions

This compound represents a fascinating pharmacological entity with a well-documented primary mechanism as a fast-dissociating dopamine D2 receptor antagonist and a more recently discovered, yet significant, activity as a neuronal Kv7 channel opener. This dual action opens up new avenues for therapeutic development. While its development for schizophrenia has provided a wealth of safety and pharmacokinetic data, its potential as an anticonvulsant or for other disorders of neuronal hyperexcitability warrants further investigation. Future research should focus on elucidating the clinical implications of this dual pharmacology, exploring its efficacy in a broader range of preclinical models, and potentially designing new clinical trials to evaluate its therapeutic potential in epilepsy and related conditions. The unique combination of D2 antagonism and Kv7 activation in a single molecule may offer a novel approach to treating complex neuropsychiatric disorders with comorbid symptoms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel KV7 ion channel openers for the treatment of epilepsy and implications for detrusor tissue contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of JNJ-37822681: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-37822681 is a novel and potent antagonist of the dopamine D2 receptor, distinguished by its rapid dissociation kinetics. This characteristic has been hypothesized to confer antipsychotic efficacy with an improved tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing relevant pathways and workflows.

Core Pharmacological Profile

This compound is a selective antagonist of the dopamine D2 receptor. Its primary mechanism of action involves blocking the binding of dopamine to this receptor subtype, thereby modulating dopaminergic neurotransmission in the brain. A key feature of this compound is its fast dissociation from the D2 receptor, a property that is believed to contribute to its atypical antipsychotic profile.

In Vitro Receptor Binding Affinity

The binding affinity of this compound for the dopamine D2L receptor has been determined through radioligand binding assays.

| Receptor | Ligand Used | Ki (nM) | Reference |

| Dopamine D2L | [3H]Spiperone | 158 | [1][2] |

In Vivo Preclinical Efficacy

The antipsychotic potential of this compound has been evaluated in several rodent models of psychosis. The compound has demonstrated efficacy in antagonizing the behavioral effects of dopamine agonists and other psychotomimetic agents.

| Animal Model | Species | Effect | ED50 (mg/kg) |

| Apomorphine-induced Stereotypy | Rat | Inhibition | 0.19[1] |

| D-amphetamine-induced Hyperlocomotion | Rat | Inhibition | 1.0[1] |

| Phencyclidine-induced Hyperlocomotion | Rat | Inhibition | 4.7[1] |

| D2 Receptor Occupancy (in vivo) | Rat | 0.39[1][3] |

Clinical Efficacy in Schizophrenia

A phase II, randomized, double-blind, placebo-controlled study (NCT00728195) evaluated the efficacy of this compound in patients with acute exacerbation of schizophrenia.[4] The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.

| Treatment Group | Mean Change from Baseline in PANSS Total Score (Week 6) | p-value vs. Placebo |

| Placebo | -6.4 | - |

| This compound (10 mg bid) | -18.4 | < 0.001 |

| This compound (20 mg bid) | -17.7 | < 0.001 |

| This compound (30 mg bid) | -20.0 | < 0.001 |

| Olanzapine (15 mg qd) | -22.9 | < 0.001 |

All doses of this compound demonstrated a statistically significant improvement in PANSS total scores compared to placebo.[4]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by antagonizing the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of dopamine to D2 receptors typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling events mediated by dopamine. The "fast-off" dissociation kinetics of this compound are hypothesized to allow for a more physiological modulation of dopamine signaling, potentially contributing to its favorable side effect profile.

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing the human dopamine D2L receptor.

-

Radioligand: [3H]Spiperone.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., haloperidol).

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]Spiperone and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

-

Incubate at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Spiperone binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Apomorphine-Induced Stereotypy in Rats

-

Objective: To assess the in vivo efficacy of this compound in a preclinical model of psychosis.

-

Animals: Female Sprague-Dawley rats.[1]

-

Procedure:

-

Administer this compound subcutaneously at various doses.[1]

-

After a specified pretreatment time, administer apomorphine (a dopamine receptor agonist) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

-

Observe and score the intensity of stereotyped behaviors at regular intervals for a defined observation period.

-

A vehicle control group (receiving vehicle instead of this compound) is included for comparison.

-

Calculate the ED50 value, which is the dose of this compound that produces a 50% reduction in the apomorphine-induced stereotypy score.

-

D-amphetamine-Induced Hyperlocomotion in Rats

-

Objective: To evaluate the effect of this compound on psychostimulant-induced hyperactivity.

-

Animals: Female Sprague-Dawley rats.[1]

-

Procedure:

-

Administer this compound subcutaneously at various doses.[1]

-

After a pretreatment period, administer D-amphetamine to induce hyperlocomotion.

-

Place the animals in an open-field arena equipped with automated activity monitoring systems.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.

-

Include a vehicle control group for comparison.

-

Determine the ED50 value, representing the dose of this compound that causes a 50% inhibition of D-amphetamine-induced hyperlocomotion.

-

Clinical Trial in Schizophrenia (NCT00728195)

-

Objective: To evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.

-

Participants: Patients diagnosed with schizophrenia experiencing an acute exacerbation.

-

Interventions:

-

This compound (10, 20, or 30 mg twice daily)

-

Olanzapine (15 mg once daily)

-

Placebo (for 6 weeks, followed by olanzapine)

-

-

Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 6.

-

Key Secondary Outcome Measures: Changes in PANSS subscale scores, Clinical Global Impression-Severity (CGI-S), and safety and tolerability assessments.

Pharmacokinetics

Pharmacokinetic data for this compound have been characterized in both preclinical species and humans. In a first-in-human study, oral administration of this compound to healthy male volunteers resulted in dose-proportional increases in the area under the curve (AUC), while peak plasma concentrations (Cmax) increased more than proportionally with the dose. The most frequently reported adverse effect was somnolence.

Conclusion

This compound is a selective, fast-dissociating dopamine D2 receptor antagonist with a compelling pharmacological profile. Preclinical studies have demonstrated its efficacy in established animal models of psychosis. Furthermore, clinical trials in patients with schizophrenia have confirmed its antipsychotic effects. The unique kinetic properties of this compound may offer a therapeutic advantage by providing a more physiological modulation of the dopaminergic system, potentially leading to an improved balance of efficacy and tolerability. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-37822681: A Technical Guide to a Fast-Dissociating Dopamine D2 Receptor Antagonist with Kv7 Channel Modulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-37822681 is a novel, potent, and specific centrally active antagonist of the dopamine D2 receptor.[1][2] Its defining characteristic is a rapid dissociation rate from the D2 receptor, a feature hypothesized to confer antipsychotic efficacy with an improved tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia.[1] Initially developed for the treatment of schizophrenia and bipolar disorder, subsequent research has revealed a secondary mechanism of action as a neuronal Kv7 potassium channel opener, suggesting potential for repurposing in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, experimental protocols, and clinical findings related to this compound.

Chemical Structure and Properties

-

IUPAC Name: N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine

-

Molecular Formula: C₁₇H₁₇F₅N₄

-

Molecular Weight: 372.34 g/mol

-

SMILES: C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F

-

CAS Number: 935776-74-2

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound exhibits high affinity and specificity for the dopamine D2 receptor, acting as a potent antagonist.[1] Its fast dissociation kinetics distinguish it from many conventional and atypical antipsychotics. This property is thought to allow for a more physiological modulation of dopamine signaling, potentially contributing to a lower incidence of adverse effects.[1]

Signaling Pathway

The canonical signaling pathway following dopamine D2 receptor activation involves the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as Protein Kinase A (PKA). By antagonizing the D2 receptor, this compound prevents this cascade, thereby disinhibiting adenylyl cyclase and restoring cAMP levels.

Secondary Mechanism of Action: Kv7 Channel Activation

This compound has been identified as an opener of Kv7 (KCNQ) voltage-gated potassium channels, particularly Kv7.2-5 subunits, which are responsible for the neuronal M-current.[2][3] This action is independent of its D2 receptor antagonism. Activation of these channels leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. This mechanism is thought to contribute to its potential anticonvulsant properties.[3]

Signaling Pathway

The activation of Kv7 channels by this compound enhances the M-current, a subthreshold potassium current that stabilizes the membrane potential. This makes it more difficult for neurons to reach the threshold for action potential firing, thereby reducing overall neuronal excitability.

Pharmacological Data

In Vitro Binding Affinities

This compound demonstrates high selectivity for the dopamine D2 receptor with minimal affinity for other receptors commonly associated with antipsychotic side effects.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Dopamine D2L | 158 [4] |

| Dopamine D1 | >10,000 |

| Dopamine D3 | >1,000 |

| Serotonin 5-HT1A | >10,000 |

| Serotonin 5-HT2A | >1,000 |

| Serotonin 5-HT2C | >10,000 |

| Adrenergic α1 | >10,000 |

| Adrenergic α2 | >10,000 |

| Histamine H1 | >10,000 |

| Muscarinic M1 | >10,000 |

Data compiled from Langlois et al., 2012.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated efficacy in rodent models of psychosis.

| Animal Model | Endpoint | ED₅₀ (mg/kg) |

| Rat | D2 Receptor Occupancy (in vivo) | 0.39[1][4] |

| Rat | Apomorphine-induced Stereotypy | 0.19[1][4] |

| Rat | D-amphetamine-induced Hyperlocomotion | 1.0[4] |

| Rat | Phencyclidine-induced Hyperlocomotion | 4.7[4] |

Data compiled from Langlois et al., 2012 and MedChemExpress product information.

Pharmacokinetic Profile

A population pharmacokinetic model for this compound was developed using data from healthy subjects and patients with schizophrenia. The model was a two-compartment disposition model with zero-order input into a depot compartment, followed by first-order absorption and elimination.[5] Significant covariates included sex and bioavailability on apparent clearance, and food intake on the absorption rate constant.[5]

| Species | Administration | Key Findings |

| Healthy Human Volunteers | Oral (0.5 - 20 mg) | Peak plasma concentrations increased more than proportionally to the dose, while the area under the curve (AUC) showed dose-proportionality. Somnolence was the most frequent adverse event.[6] |

| Humans (Schizophrenia) | Oral (10, 20, 30 mg bid) | D2-receptor occupancy was predicted to be in the 65-80% range at 10 mg twice daily.[5] |

| Rat | Intraperitoneal | Showed good brain disposition with central D2 receptor occupancy at low doses.[1] |

| Cynomolgus Monkey | Oral | Exhibited high sensitivity to EPS-like signs at relatively low exposures.[7] |

Clinical Studies in Schizophrenia

A Phase IIb, double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.[8][9]

| Treatment Group | N | Mean Change from Baseline in PANSS Total Score (Week 6) |

| Placebo | ~100 | -6.4[8][9] |

| This compound (10 mg bid) | ~100 | -18.4[8][9] |

| This compound (20 mg bid) | ~100 | -17.7[8][9] |

| This compound (30 mg bid) | ~100 | -20.0[8][9] |

| Olanzapine (15 mg qd) | ~100 | -22.9[8][9] |

All doses of this compound demonstrated a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[8][9] The most common treatment-emergent adverse events were insomnia (17%) and akathisia (13%).[8][9] Incidences of EPS were dose-related and comparable between the 10 mg bid this compound group and the olanzapine group.[8][9] this compound was associated with less weight gain compared to olanzapine.[8][9]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

General Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal brain tissue.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values (the concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Animal Models of Psychosis

Objective: To evaluate the in vivo efficacy of this compound in animal models that mimic certain aspects of psychosis.

1. Apomorphine-Induced Stereotypy in Rats:

-

Rationale: The dopamine agonist apomorphine induces stereotyped behaviors (e.g., sniffing, gnawing) in rats, which are blocked by D2 receptor antagonists.

-

Procedure:

-

Rats are pre-treated with various doses of this compound or vehicle.

-

After a set pre-treatment time, rats are challenged with a subcutaneous injection of apomorphine.

-

Stereotyped behaviors are observed and scored by a blinded observer at regular intervals.

-

The ED₅₀ (the dose that produces 50% of the maximal effect) for the inhibition of stereotypy is calculated.

-

2. D-amphetamine-Induced Hyperlocomotion in Rats:

-

Rationale: The psychostimulant D-amphetamine increases locomotor activity in rodents, an effect mediated by the dopamine system and sensitive to antipsychotics.

-

Procedure:

-

Rats are habituated to an open-field arena.

-

Animals are pre-treated with this compound or vehicle.

-

Locomotor activity is measured using automated activity monitors after the administration of D-amphetamine.

-

The ED₅₀ for the inhibition of hyperlocomotion is determined.

-

Preclinical Evaluation Workflow

Conclusion

This compound is a well-characterized dopamine D2 receptor antagonist with a unique fast-dissociating profile. Preclinical and clinical data support its potential as an effective antipsychotic with a favorable side effect profile compared to some existing treatments. Furthermore, its novel activity as a Kv7 channel opener presents exciting opportunities for therapeutic expansion into other neurological disorders. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key data and methodologies to inform future investigations and development efforts.

References

- 1. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Population pharmacokinetics of this compound, a selective fast-dissociating dopamine D₂-receptor antagonist, in healthy subjects and subjects with schizophrenia and dose selection based on simulated D₂-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist this compound | Semantic Scholar [semanticscholar.org]

- 7. Differential responses to this compound, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

JNJ-37822681: A Technical Overview of its Binding Affinity and Kinetics at the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of JNJ-37822681, a potent and selective antagonist of the dopamine D2 receptor. This compound is characterized by its rapid dissociation from the D2 receptor, a property hypothesized to contribute to a favorable clinical profile.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways to serve as a valuable resource for researchers in neuroscience and drug development.

Core Data Summary

The binding characteristics of this compound have been determined through various in vitro and in vivo studies. The following tables present a consolidated view of its binding affinity and kinetic parameters.

Table 1: Binding Affinity of this compound for the Dopamine D2L Receptor

| Parameter | Value | Receptor Type | Source |

| K_i_ | 158 nM | Human Dopamine D2L | [3] |

Table 2: In Vitro Kinetic and Affinity Parameters of this compound at the Dopamine D2 Receptor

| Parameter | Value (Room Temperature) | Value (37°C) | Source |

| k_on_ (M⁻¹s⁻¹) | 1.1 x 10⁵ | 2.0 x 10⁵ | [4] |

| k_off_ (s⁻¹) | 1.1 x 10⁻² | 4.1 x 10⁻² | [4] |

| K_d_ (nM) | 100 | 205 | [4] |

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade.

Experimental Protocols

The following sections describe representative methodologies for determining the binding affinity and kinetics of compounds like this compound at the dopamine D2 receptor. These protocols are based on standard radioligand binding assays.

Membrane Preparation from Cells Expressing Dopamine D2 Receptors

A crucial first step in in vitro binding assays is the preparation of cell membranes rich in the receptor of interest.

Protocol:

-

Cells expressing the dopamine D2 receptor are harvested and washed with an ice-cold buffer.

-

The cell pellet is resuspended in a cold lysis buffer and homogenized.

-

A low-speed centrifugation step is performed to remove nuclei and cellular debris.[5]

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.[5]

-

The membrane pellet is washed and re-centrifuged to ensure purity.[5]

-

The final pellet is resuspended in a buffer containing a cryoprotectant, aliquoted, and stored at -80°C for future use.[5]

Competition Radioligand Binding Assay for K_i_ Determination

This assay is used to determine the binding affinity (K_i_) of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known affinity for the receptor.[5]

Protocol:

-

In a multi-well plate, the prepared D2 receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled competitor (this compound).[5]

-

The reaction is incubated at a controlled temperature to allow the binding to reach equilibrium.[5]

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[5]

-

The filters are washed with a cold buffer to remove any unbound radioligand.[5]

-

The amount of radioactivity on the filters is quantified using a scintillation counter.[5]

-

The data is then analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

Kinetic Radioligand Binding Assays for k_on_ and k_off_ Determination

Kinetic assays measure the rates of association (k_on_) and dissociation (k_off_) of a ligand with its receptor.

Association Rate (k_on_) Assay Protocol:

-

The assay is initiated by adding a fixed concentration of radioligand to the receptor preparation.

-

At various time points, the amount of specific binding is measured by rapid filtration.

-

The observed association rate constant (k_obs_) is determined by fitting the data to a one-phase association model.

-

The k_on_ is then calculated from the k_obs_ and the radioligand concentration.

Dissociation Rate (k_off_) Assay Protocol:

-

The radioligand and receptor preparation are incubated together until binding equilibrium is reached.

-

Dissociation is initiated by the addition of a high concentration of an unlabeled ligand to prevent re-association of the radioligand.

-

The amount of radioligand remaining bound to the receptor is measured at various time points by rapid filtration.

-

The dissociation rate constant (k_off_) is determined by fitting the data to a one-phase exponential decay model.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

JNJ-37822681: A Technical Guide to its Fast-Dissociating D2 Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-37822681, a novel and potent antagonist of the dopamine D2 receptor. A key characteristic of this compound is its rapid dissociation from the D2 receptor, a property hypothesized to contribute to a favorable clinical profile, particularly concerning a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[1] This document details the quantitative pharmacological data, experimental methodologies, and relevant biological pathways associated with this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, in vivo efficacy, and receptor occupancy.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Radioligand | Ki (nM) | Source |

| Dopamine D2L | [3H]-Spiperone | 158 | [2] |

| Dopamine D3 | [3H]-Spiperone | 1159 | [3] |

| Dopamine D1 | [3H]-SCH23390 | >10,000 | [1] |

| Serotonin 5-HT2A | [3H]-Ketanserin | >10,000 | [1] |

| Adrenergic α1 | [3H]-Prazosin | >10,000 | [1] |

| Adrenergic α2 | [3H]-Rauwolscine | >10,000 | [1] |

| Histamine H1 | [3H]-Pyrilamine | >10,000 | [1] |

| Muscarinic M1-M5 | Various | >10,000 | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Models

| Model | Agonist | Effect Measured | ED50 (mg/kg) | Source |

| Apomorphine-Induced Stereotypy | Apomorphine | Inhibition of stereotypy | 0.19 | [1][2] |

| D-Amphetamine-Induced Hyperlocomotion | D-Amphetamine | Inhibition of hyperlocomotion | 1.0 | [2] |

| Phencyclidine-Induced Hyperlocomotion | Phencyclidine | Inhibition of hyperlocomotion | 4.7 | [2] |

| Conditioned Avoidance Response | N/A | Inhibition of avoidance | - | [1] |

| Catalepsy Induction | N/A | Induction of catalepsy | >10 | [1] |

Table 3: In Vivo Dopamine D2 Receptor Occupancy of this compound

| Species | Method | ED50 (mg/kg) for D2 Occupancy | Source |

| Rat | Ex vivo [3H]-raclopride binding | 0.39 | [1] |

| Human | [11C]-raclopride PET (single dose) | 2-20 mg doses resulted in 9-74% occupancy | |

| Human | [11C]-raclopride PET (steady state) | 10 mg b.i.d. resulted in up to 62% occupancy |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize the fast-dissociating D2 antagonist properties of this compound.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity (Ki) of this compound for various neurotransmitter receptors.[1]

Objective: To quantify the affinity of this compound for the dopamine D2 receptor and a panel of other receptors to assess its selectivity.

Materials:

-

Membrane Preparations: CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2L receptor.[4]

-

Radioligand: [3H]-Spiperone for D2 receptor binding. Other appropriate radioligands were used for other receptor targets.[1]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-based buffer containing appropriate ions (e.g., MgCl2).

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol).

-

Instrumentation: Scintillation counter.

Procedure:

-

Incubation: Membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, was measured using a scintillation counter.

-

Data Analysis: The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis. The Ki was then calculated using the Cheng-Prusoff equation.

In Vivo D2 Receptor Occupancy Studies

These studies, conducted in both rats and humans, determined the dose-dependent occupancy of D2 receptors by this compound in the living brain.

Objective: To measure the percentage of D2 receptors occupied by this compound at various doses.

Methodology (Human PET Studies):

-

Tracer: [11C]-raclopride, a radiolabeled D2 receptor antagonist.

-

Imaging: Positron Emission Tomography (PET) scanning.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

A baseline PET scan with [11C]-raclopride was performed to measure the baseline D2 receptor availability.

-

Subjects were administered a single oral dose of this compound.

-

A second PET scan with [11C]-raclopride was performed at a time point corresponding to the peak plasma concentration of this compound.

-

The reduction in [11C]-raclopride binding after this compound administration, compared to baseline, was used to calculate the percentage of D2 receptor occupancy.

-

-

Data Analysis: The binding potential (BPND) of [11C]-raclopride in the striatum was calculated, and the receptor occupancy was determined using the formula: Occupancy (%) = 100 × (BPND,baseline - BPND,post-dose) / BPND,baseline.

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic behavioral model used to predict the antipsychotic efficacy of a compound.[1]

Objective: To assess the ability of this compound to suppress a learned avoidance response, which is indicative of antipsychotic-like activity.

Apparatus: A shuttle box with two compartments separated by a doorway. The floor of the box is equipped to deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.

Procedure:

-

Acquisition Training: Rats were trained to avoid a mild footshock (US) by moving from one compartment of the shuttle box to the other upon presentation of a conditioned stimulus (CS).

-

Drug Administration: this compound or a vehicle control was administered to the trained rats.

-

Testing: After a set pretreatment time, the rats were placed back in the shuttle box and subjected to a series of trials.

-

Data Collection: The number of successful avoidances (moving to the other compartment during the CS presentation) and escapes (moving during the US presentation) was recorded.

-

Analysis: A selective suppression of the avoidance response without a significant effect on the escape response is considered a positive result, indicative of antipsychotic potential.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Caption: Dopamine D2 Receptor Signaling Pathway and this compound Action.

Caption: Experimental Workflow for the Conditioned Avoidance Response (CAR) Test.

References

- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-37822681: A Comprehensive Technical Guide to its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-37822681 is a novel investigational compound that has been primarily characterized as a potent and highly selective dopamine D2 receptor antagonist with a unique "fast-dissociating" kinetic profile.[1][2][3][4] This property has been hypothesized to contribute to its antipsychotic efficacy with a potentially improved tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia, when compared to conventional antipsychotics.[3][4]

Initially developed for the treatment of schizophrenia and bipolar disorder, recent research has unveiled a novel mechanism of action for this compound as a neuronal Kv7 (KCNQ) potassium channel opener.[5] This dual-target activity suggests that its therapeutic potential may extend beyond psychosis to include neurological conditions characterized by neuronal hyperexcitability, such as epilepsy.[5] This guide provides an in-depth technical overview of the primary and secondary therapeutic targets of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Primary Therapeutic Target: Dopamine D2 Receptor

The principal mechanism of action of this compound is the blockade of the dopamine D2 receptor.[1][2][4] Its high selectivity for this receptor over other dopamine receptor subtypes and various other neurotransmitter receptors is a key feature of its pharmacological profile.[4]

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Dopamine D2L Receptor | 158 nM | Recombinant Human | [2][6] |

| Dopamine D3 Receptor | 1,159 nM | Recombinant Human | [6] |

| In Vivo D2 Receptor Occupancy (ED50) | 0.39 mg/kg | Rat Brain | [2][4] |

| Functional Activity | |||

| Apomorphine-induced Stereotypy (ED50) | 0.19 mg/kg | Rat | [2][4] |

| D-amphetamine-induced Hyperlocomotion (ED50) | 1.0 mg/kg | Rat | [2] |

| Phencyclidine-induced Hyperlocomotion (ED50) | 4.7 mg/kg | Rat | [2] |

| Prolactin Release (ED50) | 0.17 mg/kg | Rat | [4] |

Experimental Protocols

Radioligand Binding Assays for D2 and D3 Receptor Affinity:

These experiments were conducted to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

-

Cell Lines: Stably transfected HEK (Human Embryonic Kidney) cell lines expressing either the human D2L or D3 dopamine receptor were utilized.[6]

-

Radioligand: [3H]-methylspiperone was used as the radiolabeled ligand that binds to dopamine receptors.[6]

-

Assay Principle: Competition binding assays were performed where a single concentration of the radioligand was incubated with varying concentrations of the competing compound (this compound).[6] The ability of this compound to displace the radioligand from the receptor is measured.

-

Procedure:

-

Cell membranes from the transfected HEK cells were prepared.

-

The membranes were incubated with a fixed concentration of [3H]-methylspiperone (0.2 nM for D2, 0.5 nM for D3) and a range of concentrations of this compound.[6]

-

Following incubation, the bound and free radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]

Animal Models for Antipsychotic-like Activity:

Animal models were employed to assess the in vivo efficacy of this compound in behaviors relevant to psychosis.

-

Apomorphine-Induced Stereotypy in Rats:

-

Rationale: Apomorphine is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents, which is considered a model of dopamine hyperfunction relevant to psychosis.

-

Protocol: Rats were pre-treated with various doses of this compound or vehicle. After a set pre-treatment time, they were challenged with apomorphine. The intensity of stereotyped behaviors was then scored by a trained observer blind to the treatment conditions. The ED50 for inhibiting these behaviors was calculated.[4]

-

-

D-amphetamine and Phencyclidine-Induced Hyperlocomotion in Rats:

-

Rationale: D-amphetamine (a dopamine-releasing agent) and phencyclidine (a non-competitive NMDA receptor antagonist) induce hyperlocomotion in rodents, which are established models for aspects of schizophrenia.

-

Protocol: Similar to the apomorphine model, rats were pre-treated with this compound or vehicle, followed by the administration of either D-amphetamine or phencyclidine. Locomotor activity was then measured using automated activity chambers. The ED50 for reducing hyperlocomotion was determined.[4]

-

Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Secondary Therapeutic Target: Neuronal Kv7 (KCNQ) Potassium Channels

Recent findings have identified this compound as a positive modulator (opener) of neuronal Kv7.2-5 potassium channels.[5] This activity is independent of its D2 receptor antagonism and suggests a potential for repurposing the drug for epilepsy and other disorders of neuronal hyperexcitability.[5]

Quantitative Electrophysiological Data

| Parameter | Value | Species/System | Reference |

| Kv7.2-5 Current Enhancement | Potency and efficacy largely comparable to retigabine | Stably expressing cells | [5] |

Experimental Protocols

Fluorescence-Based High-Throughput Screening:

This method was used for the initial identification of this compound as a Kv7 channel activator from a library of compounds.

-

Cell Line: A cell line stably expressing Kv7 channels was used.

-

Assay Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Opening of Kv7 channels leads to potassium efflux, hyperpolarization of the cell membrane, and a corresponding change in fluorescence.

-

Procedure:

-

Cells were loaded with the voltage-sensitive fluorescent dye.

-

A library of compounds, including this compound, was added to the cells.

-

Changes in fluorescence intensity were measured using a plate reader, with an increase in fluorescence indicating channel opening.[5]

-

Whole-Cell Patch Clamp Electrophysiology:

This technique was used to confirm and characterize the effects of this compound on Kv7 currents.

-

Cells: Human induced pluripotent stem cell (hiPSC)-derived cortical-like glutamatergic neurons (iNeurons) or cells stably expressing specific Kv7 channel subtypes.[5]

-

Procedure:

-

A glass micropipette filled with a conductive solution forms a high-resistance seal with the membrane of a single cell.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage, and the ionic currents flowing across the membrane are recorded.

-

This compound was applied to the cells, and the resulting changes in the M-current (the current generated by Kv7 channels) were measured.[5]

-

-

Key Findings: this compound enhanced the M-current, hyperpolarized the resting membrane potential, and reduced spontaneous action potential firing in iNeurons. These effects were blocked by the Kv7 antagonist XE-991, confirming the target engagement.[5]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound as a Kv7 potassium channel opener.

Clinical Significance and Future Directions

The dual pharmacology of this compound presents both opportunities and challenges for its clinical development.

-

For Schizophrenia: The fast-dissociation from the D2 receptor remains a compelling hypothesis for achieving antipsychotic efficacy with an improved safety profile.[1][3] Clinical trials have shown its efficacy in reducing symptoms of schizophrenia.[1][7] The lower incidence of weight gain compared to olanzapine is also a significant advantage.[1][7]

-

For Epilepsy: The discovery of its activity as a Kv7 channel opener opens a new therapeutic avenue.[5] Given that a previously marketed Kv7 opener, retigabine, was withdrawn due to safety concerns, this compound, which has already undergone some safety testing in humans, could be a promising candidate for repurposing.[5] Further preclinical and clinical studies are warranted to explore its anticonvulsant activity in different seizure models and in patients with epilepsy.

References

- 1. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]